Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate
CAS No.: 2034522-45-5
Cat. No.: VC6750850
Molecular Formula: C20H29N3O4
Molecular Weight: 375.469
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034522-45-5 |
|---|---|
| Molecular Formula | C20H29N3O4 |
| Molecular Weight | 375.469 |
| IUPAC Name | ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C20H29N3O4/c1-3-27-20(25)23-14-12-22(13-15-23)19(24)16-4-6-17(7-5-16)21-10-8-18(26-2)9-11-21/h4-7,18H,3,8-15H2,1-2H3 |
| Standard InChI Key | PCPAEPJVSXSKLP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCC(CC3)OC |
Introduction
Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate is a synthetic organic compound belonging to the broader class of piperazine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure integrates a benzoyl moiety, a methoxypiperidine group, and a piperazine backbone, contributing to its unique chemical and pharmacological properties.
Structural Features
The molecular formula of Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate is C20H29N3O4. Below are its key structural features:
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Piperazine Core: A six-membered heterocyclic ring containing two nitrogen atoms.
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Benzoyl Group: A phenyl ring attached through a carbonyl functional group.
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Methoxypiperidine Substituent: A piperidine ring with a methoxy (-OCH3) group at the para position.
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Carboxylate Ester: An ethoxycarbonyl group (-COOEt) attached to the piperazine.
The presence of these functional groups allows the compound to form potential hydrogen bonds and engage in π–π stacking interactions, which may influence its biological activity and crystal packing.
Synthesis
The synthesis of Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate typically involves:
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Formation of the Benzoyl Intermediate: Coupling reactions between a benzoyl chloride derivative and piperazine.
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Introduction of Methoxypiperidine: Substitution reactions to attach the methoxypiperidine group.
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Esterification: Conversion to the ethyl carboxylate form using reagents like ethyl chloroformate or related esters.
These steps are conducted under controlled conditions, often employing catalysts or dehydrating agents to improve yield and selectivity.
Biological Activity
Piperazine derivatives, including compounds structurally related to Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate, have been studied for their pharmacological properties:
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Neurological Applications: Piperazine-based compounds often act as receptor modulators, including muscarinic receptor antagonists .
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Antimicrobial Activity: Similar derivatives exhibit antibacterial and antifungal properties due to their ability to disrupt cellular processes .
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Potential as Choline Transporter Inhibitors: Compounds with methoxy-substituted piperidines have been explored for inhibiting presynaptic choline transporters, which may have implications in neurodegenerative diseases .
Supramolecular Assembly
The compound's supramolecular structure is influenced by weak intermolecular interactions:
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Hydrogen Bonding: C-H···O interactions stabilize crystal packing.
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π–π Stacking: Aromatic rings contribute to layered structures in crystalline forms .
Research Findings
Studies have highlighted the following:
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Crystal Structure Analysis: The benzoyl moiety exhibits significant dihedral angles with the piperazine ring, impacting molecular conformation.
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Structure–Activity Relationships (SAR): Modifications at the methoxy group or ester moiety can alter receptor binding affinity and pharmacokinetics .
Applications
Ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate holds potential in:
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Drug discovery programs targeting neurological disorders.
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Development of novel antimicrobial agents.
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